molecular formula C7H7N5 B13104655 5-(1H-Imidazol-4-yl)pyrimidin-4-amine

5-(1H-Imidazol-4-yl)pyrimidin-4-amine

Cat. No.: B13104655
M. Wt: 161.16 g/mol
InChI Key: XSNANAHGJFVUNS-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(1H-Imidazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts such as palladium or nickel .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

5-(1H-Imidazol-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine involves its interaction with various molecular targets and pathways. For example, it can act as a hinge binder, forming hydrogen bonds with specific amino acids in target proteins . This interaction can inhibit the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Imidazol-4-yl)pyrimidin-4-amine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H7N5/c8-7-5(1-9-4-12-7)6-2-10-3-11-6/h1-4H,(H,10,11)(H2,8,9,12)

InChI Key

XSNANAHGJFVUNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)C2=CN=CN2

Origin of Product

United States

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